molecular formula C20H16N2O2S B2686120 (E)-4-methoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide CAS No. 477499-51-7

(E)-4-methoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide

Cat. No.: B2686120
CAS No.: 477499-51-7
M. Wt: 348.42
InChI Key: NEVRHKPWPKMXBP-QZQOTICOSA-N
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Description

(E)-4-methoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-methoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide typically involves the condensation of 4-methoxybenzoyl chloride with 2-methyl-1-naphthothiazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid generated during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-methoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or thiazoles.

Scientific Research Applications

(E)-4-methoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of (E)-4-methoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methylnaphtho[1,2-d]thiazole: A closely related compound with similar structural features.

    Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share the thiazole moiety and have been studied for their antimicrobial and anticancer properties.

Uniqueness

(E)-4-methoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is unique due to the presence of both the methoxybenzamide and naphthothiazole moieties, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-methoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-22-18-16-6-4-3-5-13(16)9-12-17(18)25-20(22)21-19(23)14-7-10-15(24-2)11-8-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVRHKPWPKMXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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